molecular formula C19H23F3N6 B6473287 2-methyl-4-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2640885-08-9

2-methyl-4-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6473287
CAS No.: 2640885-08-9
M. Wt: 392.4 g/mol
InChI Key: YUWAQSASOWYBKS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Synthesis Analysis

The synthesis of similar compounds involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrimidine moiety has been employed in the design of privileged structures in medicinal chemistry . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a pyrimidine ring and a pyridine ring .


Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by the presence of the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The reaction proceeds through the intermediate formation of hetaryl isocyanates .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the presence of the pyrrolidine ring. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, compounds with similar structures have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

2-methyl-4-pyrrolidin-1-yl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6/c1-14-24-17(27-6-2-3-7-27)13-18(25-14)28-10-8-26(9-11-28)15-4-5-23-16(12-15)19(20,21)22/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWAQSASOWYBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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